1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl
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Overview
Description
1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl typically involves multiple steps, including the formation of the piperazine ring and the attachment of the chlorophenyl and dihydrodibenzo thiepin groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters and the use of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler piperazine derivative with similar pharmacological properties.
Dibenzo(b,e)thiepin derivatives: Compounds with a similar core structure but different substituents.
Other piperazine derivatives: Various compounds with the piperazine ring and different functional groups.
Uniqueness
1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
156810-11-6 |
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Molecular Formula |
C26H28Cl2N2OS |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C26H27ClN2OS.ClH/c27-21-11-9-19(10-12-21)24(30)17-28-13-15-29(16-14-28)26-22-6-2-1-5-20(22)18-31-25-8-4-3-7-23(25)26;/h1-12,24,26,30H,13-18H2;1H |
InChI Key |
HWONSLCHYVWWRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3C4=CC=CC=C4CSC5=CC=CC=C35.Cl |
Origin of Product |
United States |
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